4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline
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Overview
Description
4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H6BrF4NO. It is a solid at ambient temperature and is known for its applications in various fields of scientific research and industry .
Preparation Methods
The synthesis of 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 4-bromo-5-fluoro-2-nitroaniline with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated and refluxed for several hours to yield the desired product .
Chemical Reactions Analysis
4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMSO .
Scientific Research Applications
4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline is utilized in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial effects.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline can be compared with similar compounds such as:
4-Bromo-2-(trifluoromethyl)aniline: Known for its use in the preparation of dibromo and iodo derivatives.
2-Bromo-5-(trifluoromethyl)aniline: Used in the synthesis of hepatitis C virus inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity .
Properties
IUPAC Name |
4-bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF4NO/c9-4-1-7(6(14)2-5(4)10)15-3-8(11,12)13/h1-2H,3,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREDPEMYZOLEHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)OCC(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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